molecular formula C12H18N2S B4017681 1-Butan-2-yl-3-(2-methylphenyl)thiourea

1-Butan-2-yl-3-(2-methylphenyl)thiourea

Cat. No.: B4017681
M. Wt: 222.35 g/mol
InChI Key: XQILCVSAZFHUQY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(2-methylphenyl)thiourea is a chemical compound with the CAS Registry Number 474928-56-8 . It has a molecular formula of C12H18N2S and a molecular weight of 222.35 g/mol . As a thiourea derivative, this compound falls into a class of organosulfur molecules that are recognized as valuable intermediates and core structures in organic synthesis and drug discovery . Thiourea derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. The thiourea functional group is a classic bioisostere of urea, and its ability to form hydrogen bonds with biological targets makes it a pharmacophore of significant interest . Scientific literature indicates that thiourea-based compounds demonstrate a broad spectrum of potential pharmacological properties, including antibacterial, antifungal, anticancer, anti-tuberculosis, and antiviral activities . Some thiourea-containing drugs are known to act by inhibiting essential enzymes, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , which is a validated target for antitubercular agents . Please note: This product is intended for research purposes only and is not intended for human or animal use .

Properties

IUPAC Name

1-butan-2-yl-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-10(3)13-12(15)14-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQILCVSAZFHUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butan-2-yl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of 2-methylphenyl isothiocyanate with butan-2-amine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is as follows:

2-Methylphenyl isothiocyanate+Butan-2-amineThis compound\text{2-Methylphenyl isothiocyanate} + \text{Butan-2-amine} \rightarrow \text{this compound} 2-Methylphenyl isothiocyanate+Butan-2-amine→this compound

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of primary amines and isothiocyanates. The process is scalable and can be optimized for higher yields by controlling the reaction temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiourea group into a sulfonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Butan-2-yl-3-(2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(2-methylphenyl)thiourea
  • 1-Butan-2-yl-3-(4-methylphenyl)thiourea
  • 1-Butan-2-yl-3-(2-chlorophenyl)thiourea

Uniqueness

1-Butan-2-yl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Q & A

Q. How do substituents on the phenyl ring modulate antioxidant vs. cytotoxic effects?

  • Methodological Answer : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Assess:
  • Antioxidant activity : ORAC assay (compounds with -OCH₃ show higher radical scavenging).
  • Cytotoxicity : Selectivity indices (IC₅₀ for cancer vs. normal cells).
  • Mechanistic studies : ROS detection via DCFH-DA staining and mitochondrial membrane potential assays (JC-1 dye). Correlate with Hammett constants and frontier molecular orbitals (DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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